molecular formula C19H15N3O2 B11414975 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B11414975
M. Wt: 317.3 g/mol
InChI Key: GZKHAFIORSXHJF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline apart is the specific combination of substituents on the quinoline core, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-(2-methoxy-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)11-15(19(20-16)23-2)17-21-18(24-22-17)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

GZKHAFIORSXHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)OC)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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